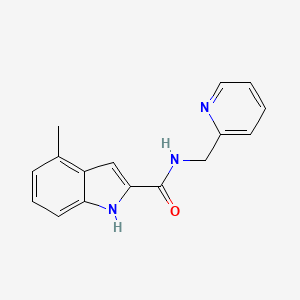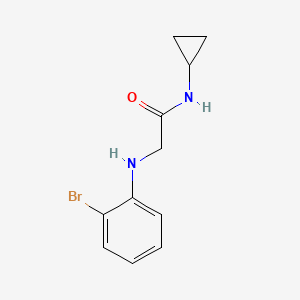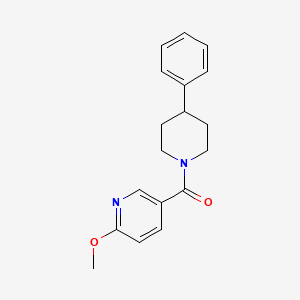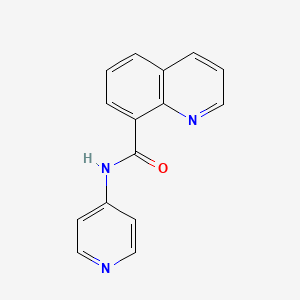
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as MI2, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. MI2 is a potent inhibitor of the transcription factor MYC, which is frequently overexpressed in cancer cells and plays a critical role in tumorigenesis.
Mecanismo De Acción
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide binds to the MYC-MAX heterodimer, which is a complex that regulates the expression of genes involved in cell proliferation and survival. By binding to this complex, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide disrupts the transcriptional activity of MYC, leading to the downregulation of MYC target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In a mouse model of lymphoma, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide treatment led to a significant reduction in tumor growth and prolonged survival. 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is its specificity for MYC, which makes it a valuable tool for studying the role of MYC in cancer biology. However, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which may limit its use in vivo. Additionally, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
Future research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide as a combination therapy with other anticancer agents. Finally, the role of MYC in cancer biology is still not fully understood, and research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could provide valuable insights into the mechanisms underlying MYC-driven tumorigenesis.
Métodos De Síntesis
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions, including the coupling of 4-methylindole-2-carboxylic acid with pyridine-2-methylamine, followed by the introduction of a carboxamide group through the reaction with isobutyl chloroformate. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in cancer research due to its ability to inhibit MYC, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. MYC is frequently overexpressed in many types of cancer, including breast, lung, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy. Inhibition of MYC has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Propiedades
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-7-14-13(11)9-15(19-14)16(20)18-10-12-6-2-3-8-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLERCFFQJLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)




![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)






